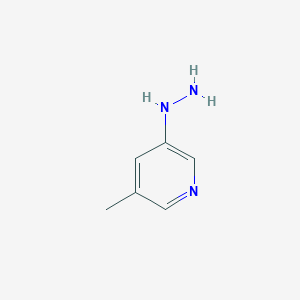

3-Hydrazinyl-5-methylpyridine

説明

3-Hydrazinyl-5-methylpyridine is a pyridine derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 3 and a methyl (-CH₃) group at position 5 of the aromatic ring. Its dihydrochloride salt form (3-Hydrazinyl-5-methylpyridine dihydrochloride) is synthesized via deprotection of di-tert-butyl 1-(5-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate using HCl in 1,4-dioxane, as described in a European patent . The methyl group enhances lipophilicity compared to unsubstituted hydrazinylpyridines, while the dihydrochloride salt improves aqueous solubility for laboratory handling.

特性

IUPAC Name |

(5-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-6(9-7)4-8-3-5/h2-4,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYQBIXNSUAWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717377 | |

| Record name | 3-Hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035173-64-8 | |

| Record name | 3-Hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Hydrazinyl-substituted pyridines exhibit diverse properties depending on substituent type and position. Below is an analysis of key analogs:

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl (-CF₃) at position 5 instead of methyl.

- This enhances metabolic stability, a trait valuable in drug design .

- Applications : Likely used in fluorinated bioactive molecules, such as kinase inhibitors or antimicrobial agents.

2-Hydrazinyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Boronate ester at position 5.

- Properties : The boron-containing group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in synthetic chemistry .

- Applications : Intermediate in synthesizing biaryl compounds for materials science or pharmaceuticals.

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one

- Structure: Dihydroquinazolinone core with a methoxypropyl chain.

- Properties: The non-aromatic quinazolinone ring introduces conformational flexibility and hydrogen-bonding capacity, altering binding affinity in biological targets compared to rigid pyridines .

Other Analogs

- 2-Hydrazinyl-3-methylbutanoic acid: Incorporates a carboxylic acid group, enabling ionic interactions in metal coordination or peptide-like conjugates .

- N-Ethylpyrimidin-5-amine : Pyrimidine-based analog with reduced steric hindrance, favoring interactions with flat enzymatic pockets .

Data Tables

Table 1: Structural and Functional Comparison of Hydrazinylpyridine Derivatives

Notes on Data Limitations

- (Pyridine, 3-(3,4-dihydro-5-phenyl-2H-pyrrol-4-yl)-) lacked actionable data, highlighting gaps in publicly available research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。